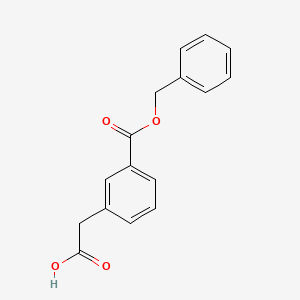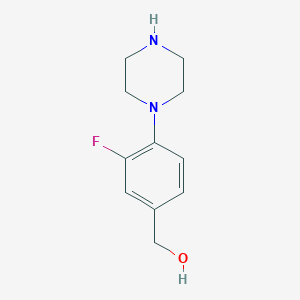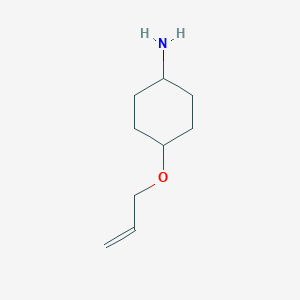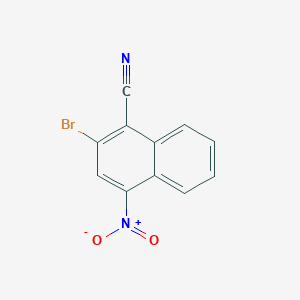
2-(3-Phenylmethoxycarbonylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Phenylmethoxycarbonylphenyl)acetic acid is an organic compound with the molecular formula C10H10O4. It is also known as [3-(Methoxycarbonyl)phenyl]acetic acid. This compound is characterized by the presence of a phenyl group attached to a methoxycarbonyl group, which is further connected to an acetic acid moiety. It is a white solid with a molecular weight of 194.19 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylmethoxycarbonylphenyl)acetic acid typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, followed by the reaction with bromoacetic acid under basic conditions. The reaction conditions often include:
Temperature: Room temperature to 80°C
Catalysts: Strong acids like sulfuric acid for esterification, and bases like sodium hydroxide for subsequent reactions
Solvents: Methanol for esterification and water for hydrolysis
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-(3-Phenylmethoxycarbonylphenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 3-carboxybenzoic acid.
Reduction: Formation of 3-hydroxyphenylacetic acid.
Substitution: Formation of halogenated derivatives of the phenyl ring.
科学的研究の応用
2-(3-Phenylmethoxycarbonylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of polymers and resins due to its chemical stability and reactivity
作用機序
The mechanism of action of 2-(3-Phenylmethoxycarbonylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain .
類似化合物との比較
Similar Compounds
Phenylacetic acid: Similar structure but lacks the methoxycarbonyl group.
3-Methoxybenzoic acid: Contains a methoxy group but lacks the acetic acid moiety.
Benzeneacetic acid: Similar structure but lacks the methoxycarbonyl group.
Uniqueness
2-(3-Phenylmethoxycarbonylphenyl)acetic acid is unique due to the presence of both a methoxycarbonyl group and an acetic acid moiety attached to the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
特性
分子式 |
C16H14O4 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
2-(3-phenylmethoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C16H14O4/c17-15(18)10-13-7-4-8-14(9-13)16(19)20-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,18) |
InChIキー |
VKDRZEQVJBERDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)
![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)


![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)

![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)


![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)
